
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- is a complex organic compound known for its unique chemical structure and significant biological activities. This compound features a benzoxazolethione core substituted with a 3,4,5-trimethoxybenzoyl group, which contributes to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a suitable benzoxazolethione precursor. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, such as 3,4,5-trimethoxybenzoyl chloride, followed by its reaction with benzoxazolethione derivatives under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazolethione core or the trimethoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant antiproliferative activity, making it a potential candidate for cancer research.
Medicine: Due to its biological activities, it is being investigated for its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, disrupting microtubule dynamics essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3’,4’,5’-trimethoxybenzoyl)-benzo[b]thiophene: Another compound with a similar trimethoxybenzoyl group, known for its potent tubulin polymerization inhibitory activity.
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of various trimethoxybenzoyl derivatives.
Uniqueness
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- is unique due to its specific combination of a benzoxazolethione core and a trimethoxybenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
37442-10-7 |
|---|---|
Formule moléculaire |
C17H15NO5S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(2-sulfanylidene-1,3-benzoxazol-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO5S/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-11-6-4-5-7-12(11)23-17(18)24/h4-9H,1-3H3 |
Clé InChI |
GVVKBYYMQUJWGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=CC=CC=C3OC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
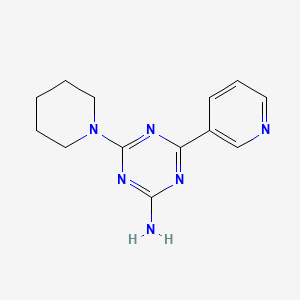
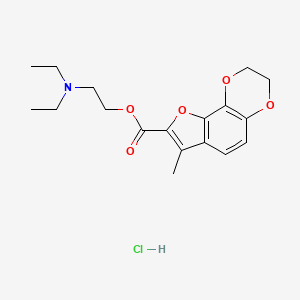
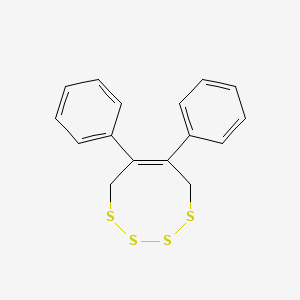
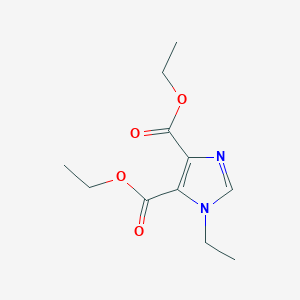
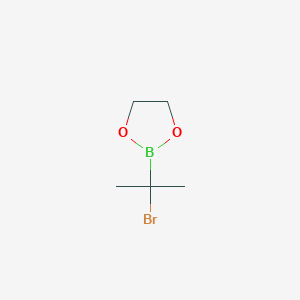
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)


![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)

![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
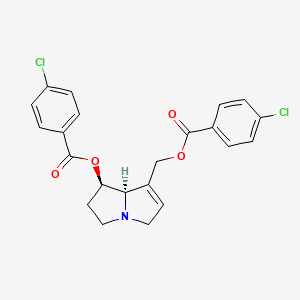
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
